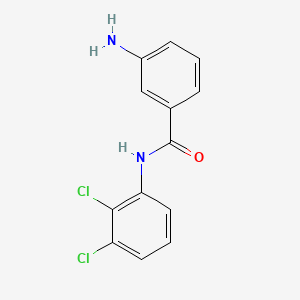![molecular formula C12H22N2O B1385195 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide CAS No. 1040691-07-3](/img/structure/B1385195.png)
3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide
Übersicht
Beschreibung
“3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide” is a chemical compound with the molecular formula C12H22N2O and a molecular weight of 210.32 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide” can be represented by the SMILES notation: CNC(=O)CCNCCC1=CCCCC1 . This notation provides a way to represent the structure using ASCII strings.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study focused on the synthesis and characterization of related compounds, identifying them as research chemicals with potential pharmacological activities yet to be explored. This includes the compound N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, which has similarities to synthetic cannabinoids (McLaughlin et al., 2016).
Chemical Transformations
- Research demonstrated cyclization of ethyl (E)/(Z)‐[2‐(1‐cyclohexen‐1‐yl)cyclohexylidene]cyanoacetate, a related compound, to produce several derivatives. This process highlights the versatility and potential of such compounds in organic synthesis (Wilamowski et al., 1995).
Potential Pharmacological Properties
- Investigation into enaminones, which are structurally related to the compound , revealed their potential anticonvulsant properties. This research suggests a potential pharmacological application for related compounds in managing convulsive disorders (Eddington et al., 2003).
Exploration of Potassium Channel Openers
- A study on compounds derived from a similar base structure highlighted their potential as potassium channel openers. These findings suggest the relevance of such compounds in the development of treatments for conditions like hypertension and angina (Brown et al., 1993).
Chemical Process Development
- Research into N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a chemically related compound, emphasizes the importance of such structures in the development of efficient chemical processes, especially in pharmaceutical manufacturing (Fleck et al., 2003).
Anticancer Activity
- A study on ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a structurally similar compound, examined its anti-cancer properties against human gastric cancer cell lines. This implies that compounds with similar structures could have potential in cancer research (Liu et al., 2019).
Eigenschaften
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethylamino]-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-13-12(15)8-10-14-9-7-11-5-3-2-4-6-11/h5,14H,2-4,6-10H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOOQYCLUUIQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNCCC1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385131.png)


